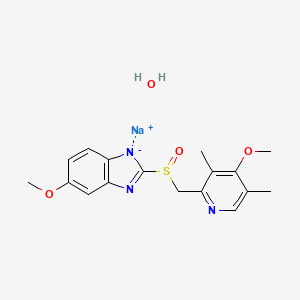
Omeprazole sodium hydrate
Übersicht
Beschreibung
Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
Wissenschaftliche Forschungsanwendungen
Physico-Chemical Characterization
Omeprazole sodium hydrate (OMS) is extensively studied for its physico-chemical properties. Different solid forms and degrees of crystallinity impact its physical and chemical attributes, including stability and bioavailability. Techniques like thermal analysis, spectroscopy, and crystallography are employed to understand its behavior, as seen in the work of Murakami et al. (2009) (Murakami et al., 2009).
Analytical Methods Development
The development of analytical methods for omeprazole and its metabolites is crucial in both pharmaceutical analysis and clinical pharmacology. Rambla-Alegre et al. (2009) developed a chromatographic procedure using micellar mobile phases for the determination of omeprazole in urine and serum samples (Rambla-Alegre et al., 2009).
Stability and Degradation Studies
Omeprazole's stability under various conditions is another focus area. BijuV et al. (2018) explored its stability under different conditions like acidic, basic, oxidative, photolytic, and thermal environments (BijuV et al., 2018).
Compatibility with Excipients
Investigations into the compatibility of omeprazole sodium with other pharmaceutical excipients are significant for formulation development. Agatonovic-Kustrin et al. (2008) studied the interaction between omeprazole sodium isomers and mannitol, a common excipient in omeprazole formulations, using techniques like DSC and ATR-IR spectroscopy (Agatonovic-Kustrin et al., 2008).
Fluorimetric Determination
The development of fluorimetric methods for quantifying omeprazole in pharmaceutical formulations, as studied by Shaghaghi et al. (2008), highlights the ongoing efforts to improve analytical techniques for this drug (Shaghaghi et al., 2008).
Formulation Stability
Studying the stability of omeprazole in different formulations is crucial for ensuring its efficacy and safety. Whaley et al. (2012) focused on the stability of omeprazole in SyrSpend SF Alka (reconstituted), a suspending agent for oral solutions or suspensions (Whaley et al., 2012).
Ecotoxicological Studies
The potential environmental impact of omeprazole is explored in studies like that by Seoane et al. (2017), which assessed the acute toxicity of omeprazole on marine microalgae Tetraselmis suecica (Seoane et al., 2017).
Genetic Material Impact
Research by Braga et al. (2018) investigated omeprazole's effects on genetic material, assessing toxicogenic effects and the potential modulation by antioxidants like retinol palmitate and ascorbic acid (Braga et al., 2018).
Antileishmanial Activity
Omeprazole's potential in treating diseases beyond gastrointestinal disorders is exemplified by Jiang et al. (2002), who studied its antileishmanial activity against Leishmania donovani, highlighting a novel application of this compound (Jiang et al., 2002).
Drug Interaction Studies
Understanding drug interactions, as Li et al. (2013) did with omeprazole, is critical for safe and effective medication use, especially in polypharmacy scenarios (Li et al., 2013).
Electrolyte Disturbance Studies
Melville et al. (2005) reported a case of electrolyte disturbance in a child treated with omeprazole, highlighting the importance of monitoring and managing such effects (Melville et al., 2005).
Enantioselective Quantification
Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification of omeprazole and its main metabolites in human serum, providing insights into its metabolic breakdown (Martens-Lobenhoffer et al., 2007).
Nanosuspension Technology
Möschwitzer et al. (2004) explored the use of nanosuspension technology to stabilize omeprazole for intravenous administration, addressing its chemical instability in aqueous media (Möschwitzer et al., 2004).
Bioequivalence Studies
Liu Hui-chen (2011) discussed the challenges and countermeasures in conducting bioequivalence studies for oral preparations containing omeprazole or its salt, crucial for its clinical application (Liu Hui-chen, 2011).
Stereospecific Analysis for Phenotyping
Kanazawa et al. (2003) showed the utility of stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype, important in understanding its therapeutic effectiveness (Kanazawa et al., 2003).
Metabolite Kinetics
Park et al. (2005) investigated the effect of cimetidine and phenobarbital on the metabolite kinetics of omeprazole in rats, providing insights into its metabolic pathways (Park et al., 2005).
Modulatory Effects of Antioxidants
Paz et al. (2019) explored the modulatory effects of ascorbic acid and retinol palmitate on omeprazole-induced oxidative damage, offering potential avenues for mitigating its toxic effects (Paz et al., 2019).
Eigenschaften
Produktname |
Omeprazole sodium hydrate |
|---|---|
Molekularformel |
C17H20N3NaO4S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate |
InChI |
InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1; |
InChI-Schlüssel |
RRFCKCAQHRITRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |
Piktogramme |
Irritant |
Synonyme |
H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)
![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)
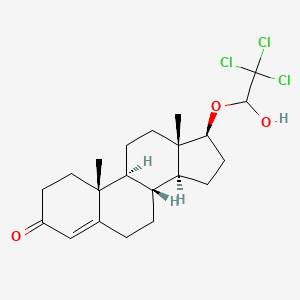
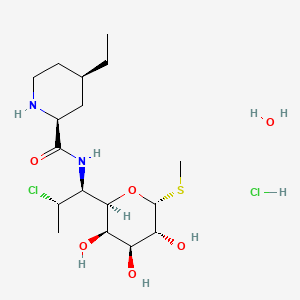
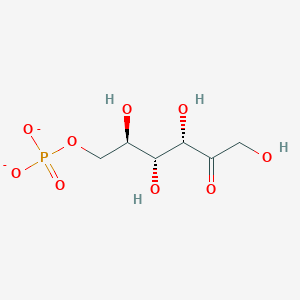
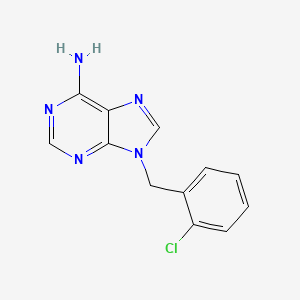
![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)
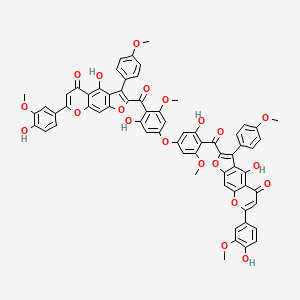
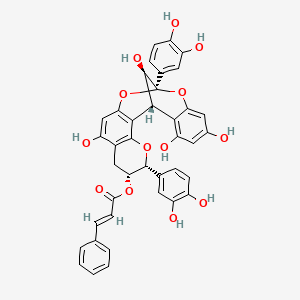
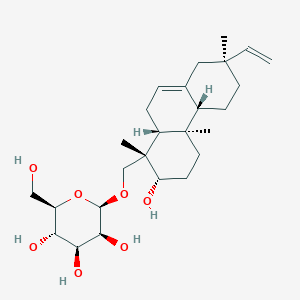
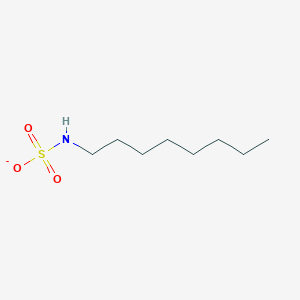
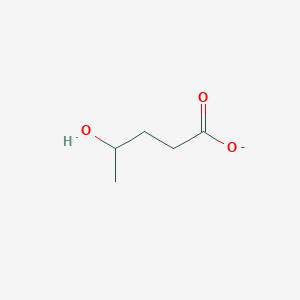

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)